ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea and subsequent reactions to introduce the phenyl and thienyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and thiazolopyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s antiviral, anti-inflammatory, and anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other indole derivatives and thiazolopyrimidine compounds. Similar compounds include:
Indole-3-carboxaldehyde derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine ring and have comparable chemical properties. The uniqueness of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its resulting biological activities.
Properties
Molecular Formula |
C28H21N3O3S2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1H-indol-3-ylmethylidene)-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21N3O3S2/c1-2-34-27(33)23-24(17-9-4-3-5-10-17)30-28-31(25(23)21-13-8-14-35-21)26(32)22(36-28)15-18-16-29-20-12-7-6-11-19(18)20/h3-16,25,29H,2H2,1H3/b22-15- |
InChI Key |
BPCBQPQNGDTEHU-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CNC5=CC=CC=C54)/S2)C6=CC=CC=C6 |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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